molecular formula C19H16ClN3O3S3 B2371961 4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide CAS No. 922857-73-6

4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide

Cat. No.: B2371961
CAS No.: 922857-73-6
M. Wt: 465.99
InChI Key: LPTTVCRPJMILQQ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide is a useful research compound. Its molecular formula is C19H16ClN3O3S3 and its molecular weight is 465.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Cyclic sulfonamides, including derivatives closely related to the mentioned compound, have been synthesized using intramolecular Diels-Alder reactions. This method highlights the utility of sulfonamide groups in constructing complex cyclic structures with potential biological activity (Greig, Tozer, & Wright, 2001).
  • Chemical Reactivity: The chlorosulfonation process has been applied to certain aldimine-isocyanate cycloadducts, demonstrating the versatility of sulfonamide derivatives in chemical synthesis and modification (Cremlyn, Ellam, & Farouk, 2003).

Biological and Pharmacological Applications

  • Anticancer Activity: Certain indapamide derivatives, structurally related to the mentioned compound, have shown pro-apoptotic activity against melanoma cell lines, indicating potential for anticancer therapy (Yılmaz et al., 2015).
  • Carbonic Anhydrase Inhibition: Biphenylsulfonamides, including sulfonamide derivatives similar to the target compound, have been investigated for their inhibitory effect on carbonic anhydrase isozymes, showing potential as therapeutic agents for cancer and other diseases (Morsy et al., 2009; Morsy et al., 2009).
  • Antimicrobial and Antiproliferative Agents: N-ethyl-N-methylbenzenesulfonamide derivatives, similar in functionality, have been synthesized and screened for antimicrobial and antiproliferative activities, indicating their potential in drug development (El-Gilil, 2019).
  • Anticonvulsant Agents: Azoles incorporating a sulfonamide moiety have been synthesized and evaluated for anticonvulsant activity, showing protection against picrotoxin-induced convulsions (Farag et al., 2012).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S3/c1-11-21-17-15(27-11)9-8-14-18(17)28-19(22-14)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTTVCRPJMILQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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